6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole
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Overview
Description
6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole is a heterocyclic compound that features an imidazo[2,1-b][1,3]thiazole core substituted with a 4-tert-butylphenyl group
Mechanism of Action
Target of Action
The primary target of 6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole is the Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of coenzyme A, a vital cofactor and acyl carrier in cells .
Mode of Action
this compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme . This interaction disrupts the normal function of the enzyme, thereby affecting the biosynthesis of coenzyme A .
Biochemical Pathways
The disruption in the biosynthesis of coenzyme A by this compound affects various biochemical pathways. Coenzyme A is essential for fatty acid synthesis and degradation, pyruvate metabolism, and other metabolic processes. The inhibition of coenzyme A synthesis can lead to a disruption in these pathways .
Result of Action
The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis. By inhibiting Pantothenate synthetase, the compound disrupts the biosynthesis of coenzyme A, affecting various metabolic processes and leading to the inhibition of bacterial growth .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is believed that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiazole with a suitable aldehyde or ketone under acidic or basic conditions to form the imidazo[2,1-b][1,3]thiazole ring
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Comparison with Similar Compounds
Similar Compounds
6-Phenylimidazo[2,1-b][1,3]thiazole: Lacks the tert-butyl group, which may affect its biological activity and physical properties.
Benzoimidazo[2,1-b][1,3]thiazole: Contains a fused benzene ring, which can alter its electronic properties and reactivity.
Uniqueness
6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole is unique due to the presence of the 4-tert-butylphenyl group, which can influence its steric and electronic properties, potentially enhancing its stability and reactivity in certain applications .
Properties
IUPAC Name |
6-(4-tert-butylphenyl)imidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S/c1-15(2,3)12-6-4-11(5-7-12)13-10-17-8-9-18-14(17)16-13/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHHKTQDRPGZGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CN3C=CSC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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